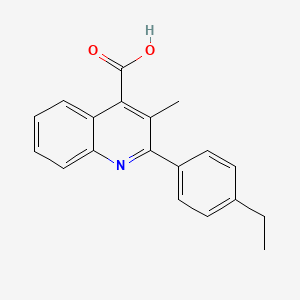

2-(4-Ethylphenyl)-3-methylquinoline-4-carboxylic acid

Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound is characterized by a quinoline bicyclic system with specific substitution patterns that create distinct steric and electronic environments. The quinoline backbone consists of a benzene ring fused to a pyridine ring, with the carboxylic acid functionality positioned at the 4-position of the heterocyclic system. Crystallographic investigations of related quinoline-4-carboxylic acid derivatives provide insights into the solid-state packing arrangements and intermolecular interactions that govern the structural organization of these compounds.

Analysis of closely related structures reveals important crystallographic parameters that can be extrapolated to understand the target compound. The crystal structure of 2-(4-methylphenyl)quinoline-4-carboxylic acid demonstrates monoclinic crystal system characteristics with space group P 1 21/c 1, featuring unit cell parameters of a = 4.1001 Å, b = 15.3464 Å, c = 20.3037 Å, β = 90.859°, and cell volume = 1277.4 ų. These crystallographic data suggest that similar quinoline derivatives adopt comparable packing arrangements influenced by intermolecular hydrogen bonding and π-π stacking interactions.

The three-dimensional molecular geometry exhibits characteristic planarity deviations within the quinoline moiety, as observed in related carboxamide derivatives where the quinoline system shows slight puckering of the pyridine ring. The presence of the bulky 4-ethylphenyl substituent at the 2-position introduces additional steric constraints that influence the overall molecular conformation and crystal packing efficiency. The carboxylic acid functionality at the 4-position serves as both a hydrogen bond donor and acceptor, facilitating the formation of characteristic carboxylic acid dimers through complementary hydrogen bonding patterns.

Intermolecular interaction analysis through Hirshfeld surface methodology, as demonstrated for related quinoline derivatives, reveals the relative contributions of different contact types to the overall crystal packing. The fingerprint plots typically show significant contributions from hydrogen-oxygen contacts (approximately 20%), carbon-hydrogen interactions (approximately 17%), and hydrogen-hydrogen contacts (approximately 54%), indicating the importance of both specific hydrogen bonding and van der Waals interactions in stabilizing the crystal structure.

Spectroscopic Profiling (Fourier Transform Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

The spectroscopic characterization of this compound employs multiple complementary techniques to establish unambiguous structural identification. Nuclear magnetic resonance spectroscopy provides detailed information about the molecular connectivity and electronic environment of individual atoms within the structure. Related quinoline-4-carboxylic acid derivatives exhibit characteristic proton nuclear magnetic resonance patterns that can be extrapolated to understand the spectroscopic profile of the target compound.

The aromatic region of the proton nuclear magnetic resonance spectrum typically displays multiple overlapping signals corresponding to the quinoline ring system and the 4-ethylphenyl substituent. Based on analogous compounds, the quinoline protons are expected to appear in the range of 7.6-8.7 parts per million, with the most downfield signal corresponding to the proton adjacent to the nitrogen atom. The 4-ethylphenyl substituent contributes characteristic doublet patterns for the para-disubstituted benzene ring, with the aromatic protons appearing around 7.1-8.3 parts per million.

The methyl substituent at the 3-position of the quinoline ring exhibits a distinctive singlet signal, typically observed around 2.7 parts per million in related derivatives. The ethyl group of the 4-ethylphenyl substituent manifests as a characteristic ethyl pattern with a triplet for the methyl protons and a quartet for the methylene protons, appearing in the aliphatic region of the spectrum.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through the observation of all carbon environments within the molecule. The carbonyl carbon of the carboxylic acid functionality typically appears around 168 parts per million, while the aromatic carbons of both the quinoline and phenyl systems span the region from 120-160 parts per million. The methyl carbon substituents appear in the aliphatic region around 14-21 parts per million.

Mass spectrometric analysis confirms the molecular weight and provides fragmentation patterns characteristic of quinoline-4-carboxylic acid derivatives. The molecular ion peak appears at mass-to-charge ratio 291, corresponding to the molecular weight of 291.34 g/mol. Characteristic fragmentation patterns include loss of the carboxylic acid functionality (mass loss of 45) and various aromatic fragmentations that provide structural confirmation.

Fourier transform infrared spectroscopy reveals characteristic vibrational modes that confirm the presence of key functional groups. The carboxylic acid functionality exhibits broad absorption around 3400-2500 wavenumbers for the hydroxyl stretching vibration and sharp absorption around 1700 wavenumbers for the carbonyl stretching vibration. The aromatic carbon-carbon stretching vibrations appear in the 1600-1500 wavenumbers region, while carbon-hydrogen stretching vibrations of both aromatic and aliphatic protons contribute to the complex absorption pattern in the 3100-2800 wavenumbers region.

Comparative Analysis with Quinoline-4-carboxylic Acid Derivatives

The structural comparison of this compound with related quinoline-4-carboxylic acid derivatives reveals important structure-activity relationships and substitution pattern effects. A comprehensive analysis of analogous compounds demonstrates the influence of various substituents on molecular properties and solid-state behavior.

The molecular weight progression within the quinoline-4-carboxylic acid series illustrates the incremental effects of substitution. The parent 3-methylquinoline-4-carboxylic acid exhibits a molecular weight of 187.19 g/mol, while 2-ethyl-3-methylquinoline-4-carboxylic acid shows a molecular weight of 215.25 g/mol. The target compound, with its 4-ethylphenyl substituent, demonstrates a significantly higher molecular weight of 291.34 g/mol, reflecting the substantial contribution of the aromatic substituent.

A systematic comparison of substitution patterns reveals distinct structural categories within the quinoline-4-carboxylic acid family. Simple alkyl-substituted derivatives, such as 2-ethyl-3-methylquinoline-4-carboxylic acid, represent the most basic substitution pattern. Phenyl-substituted derivatives, including 2-(4-methylphenyl)quinoline-4-carboxylic acid, introduce aromatic character and potential π-π stacking interactions. The target compound represents an intermediate case with both aromatic and aliphatic substitution through the 4-ethylphenyl group.

Crystallographic comparisons reveal common structural motifs across the quinoline-4-carboxylic acid series. Related compounds consistently adopt monoclinic crystal systems, suggesting similar intermolecular interaction patterns. The preservation of hydrogen bonding networks through carboxylic acid dimers appears to be a universal feature, regardless of specific substitution patterns.

The following comparative data table summarizes key structural parameters for representative quinoline-4-carboxylic acid derivatives:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substitution Pattern | Crystal System |

|---|---|---|---|---|

| 3-Methylquinoline-4-carboxylic acid | C₁₁H₉NO₂ | 187.19 | 3-methyl | Not specified |

| 2-Ethyl-3-methylquinoline-4-carboxylic acid | C₁₃H₁₃NO₂ | 215.25 | 2-ethyl, 3-methyl | Not specified |

| 2-(4-Methylphenyl)quinoline-4-carboxylic acid | C₁₇H₁₃NO₂ | 279.29 | 2-(4-methylphenyl) | Monoclinic |

| This compound | C₁₉H₁₇NO₂ | 291.34 | 2-(4-ethylphenyl), 3-methyl | Not determined |

Electronic effects of substitution patterns significantly influence the chemical behavior of these derivatives. Electron-donating groups, such as methyl and ethyl substituents, increase electron density within the quinoline system, potentially affecting both reactivity and spectroscopic properties. The 4-ethylphenyl substituent combines both electron-donating (ethyl) and neutral (phenyl) characteristics, creating a balanced electronic environment.

Steric effects become increasingly important with bulkier substituents. The 4-ethylphenyl group introduces significant steric bulk compared to simple alkyl substituents, potentially affecting both conformational preferences and intermolecular packing arrangements. This steric influence may manifest in altered crystallization behavior and modified physical properties compared to less substituted analogs.

Tautomeric Forms and Conformational Dynamics

The tautomeric equilibria and conformational dynamics of this compound represent complex structural phenomena that influence both solution-phase behavior and solid-state properties. The carboxylic acid functionality serves as the primary site for tautomeric interconversion, while the extensive aromatic system provides multiple rotational degrees of freedom that contribute to conformational complexity.

The carboxylic acid moiety can exist in multiple tautomeric forms, with the predominant equilibrium between the carboxylic acid form and potential enol tautomers. However, the quinoline-4-carboxylic acid framework strongly favors the carboxylic acid tautomer due to the stability of the aromatic quinoline system and the acidic nature of the 4-position. The electron-withdrawing effect of the quinoline nitrogen atom enhances the acidity of the carboxylic acid group, further stabilizing this tautomeric form.

Conformational analysis reveals multiple rotational degrees of freedom that contribute to the overall molecular flexibility. The 4-ethylphenyl substituent at the 2-position introduces a key rotational axis between the quinoline core and the phenyl ring. This rotation is influenced by both steric interactions and potential π-π overlap between the aromatic systems. The preferred conformation likely involves a twisted arrangement that minimizes steric clash while maintaining some degree of conjugative interaction.

The ethyl group within the 4-ethylphenyl substituent provides additional conformational freedom through rotation about the carbon-carbon single bond. However, this rotation is relatively facile at ambient temperature and unlikely to significantly influence the overall molecular behavior. The methyl substituent at the 3-position of the quinoline ring represents a sterically demanding group that may influence the preferred orientation of the 2-position substituent through intramolecular interactions.

Hydrogen bonding patterns significantly influence conformational preferences in both solution and solid phases. The carboxylic acid functionality can participate in both intramolecular and intermolecular hydrogen bonding, with the latter predominating in crystalline materials through the formation of carboxylic acid dimers. These hydrogen bonding interactions effectively constrain certain conformational degrees of freedom while stabilizing specific orientations.

Solvent effects play a crucial role in determining the relative populations of different conformational states in solution. Polar protic solvents, such as alcohols, can disrupt intramolecular hydrogen bonding while promoting alternative intermolecular interactions. Nonpolar solvents may favor conformations that maximize intramolecular interactions and minimize exposed polar surface area.

Dynamic nuclear magnetic resonance studies of related quinoline derivatives suggest that conformational interconversion occurs on timescales that are rapid compared to nuclear magnetic resonance measurement times at ambient temperature. This dynamic behavior results in the observation of averaged spectroscopic signals that represent the weighted populations of different conformational states.

The conformational landscape is further complicated by potential π-π stacking interactions between the quinoline and phenyl aromatic systems. These interactions may stabilize specific conformational arrangements while destabilizing others, contributing to the overall conformational complexity of the molecule. The strength and geometry of these interactions depend critically on the relative orientations of the aromatic planes and the distance between them.

Computational studies of related quinoline-4-carboxylic acid derivatives suggest that the most stable conformations involve partial overlap between the quinoline and phenyl systems, with torsional angles that balance steric repulsion against favorable electronic interactions. These theoretical predictions require experimental validation through detailed spectroscopic and crystallographic investigations to establish definitive structure-property relationships.

Properties

IUPAC Name |

2-(4-ethylphenyl)-3-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c1-3-13-8-10-14(11-9-13)18-12(2)17(19(21)22)15-6-4-5-7-16(15)20-18/h4-11H,3H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPNBUHRSRXZKLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201205875 | |

| Record name | 4-Quinolinecarboxylic acid, 2-(4-ethylphenyl)-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201205875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350997-48-7 | |

| Record name | 4-Quinolinecarboxylic acid, 2-(4-ethylphenyl)-3-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=350997-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Quinolinecarboxylic acid, 2-(4-ethylphenyl)-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201205875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedländer Synthesis Approach

This classical method involves the condensation of an aniline derivative with an aldehyde or ketone in the presence of an acid catalyst to form the quinoline ring system. For 2-(4-ethylphenyl)-3-methylquinoline-4-carboxylic acid, the process can be adapted by selecting appropriate substituted anilines and aldehydes to introduce the 4-ethylphenyl and 3-methyl substituents on the quinoline core.

Catalytic Synthesis Using Magnetic Nanoparticle-Supported Catalysts

A recent advancement involves the use of Fe3O4@SiO2@(CH2)3–urea–thiazole sulfonic acid chloride as a reusable catalyst for synthesizing 2-aryl-quinoline-4-carboxylic acid derivatives under solvent-free conditions. The general procedure includes:

- Stirring the reactants with the catalyst at 80 °C

- Monitoring reaction progress by thin-layer chromatography

- Isolating the product by recrystallization after magnetic separation of the catalyst

This method offers advantages such as:

- High yields

- Short reaction times (e.g., 30 minutes)

- Easy catalyst recovery and reuse without significant loss of activity

While this method is demonstrated for 2-aryl derivatives, it is applicable to the synthesis of this compound by selecting appropriate starting materials.

Oxidation of 2-Oxo-4-methylquinoline to Quinoline-4-carboxylic Acid Derivatives

Another approach involves oxidation of 2-oxo-4-methylquinoline using alkaline potassium permanganate to yield 2-oxo-quinoline-4-carboxylic acid, which can be further functionalized. The process includes:

- Stirring 2-oxo-4-methylquinoline with alkaline KMnO4 at elevated temperature (water bath) for several hours

- Filtering and neutralizing the reaction mixture

- Isolating and recrystallizing the product

This oxidation step is crucial for introducing the carboxylic acid functionality at the 4-position of the quinoline ring and can be adapted for derivatives with additional substituents such as 4-ethylphenyl and 3-methyl groups.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Friedländer Synthesis | Aniline derivative, aldehyde/ketone, acid catalyst | Acidic medium, reflux | Moderate to high | Simple, classical | May require purification steps |

| Multi-step from Isatin | Isatin, acetone, phenyl aldehyde, KMnO4 | Reflux, mild oxidation | High (up to 99%) | Industrially scalable, cost-effective | Multi-step, longer reaction times |

| Magnetic Nanoparticle Catalysis | Fe3O4@SiO2 catalyst, substrates | 80 °C, solvent-free | High, rapid | Reusable catalyst, green chemistry | Catalyst preparation required |

| Oxidation of 2-oxoquinoline | 2-oxo-4-methylquinoline, KMnO4 | Alkaline, heated | Good | Direct oxidation, straightforward | Harsh oxidizing conditions |

Research Findings and Notes

- The multi-step method starting from isatin is well-documented for producing quinoline-4-carboxylic acid derivatives with high purity and yield, suitable for industrial production.

- The Friedländer synthesis remains a versatile route for quinoline derivatives, allowing structural diversity by varying starting materials.

- The use of magnetic nanoparticle-supported catalysts represents a modern, environmentally friendly approach with easy catalyst recovery and reuse, enhancing sustainability in synthesis.

- Oxidation with potassium permanganate is a classical method to introduce carboxylic acid groups but requires careful control of reaction conditions to avoid over-oxidation or degradation.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-(4-Ethylphenyl)-3-methylquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. The compound can be synthesized through methods such as the Pfitzinger reaction, which combines an aryl aldehyde with a β-keto acid or its derivatives under acidic conditions to form the quinoline structure. Characterization techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compound .

Biological Activities

1. Antioxidant Activity

Research has shown that derivatives of quinoline-4-carboxylic acids exhibit significant antioxidant properties. For instance, studies utilizing the DPPH assay have demonstrated that this compound can effectively scavenge free radicals, thereby protecting cells from oxidative stress . This property is crucial for developing supplements or drugs aimed at preventing oxidative damage in various diseases.

2. Anticancer Properties

There is growing evidence that quinoline derivatives, including this compound, possess anticancer activities. These compounds have been found to induce apoptosis in cancer cell lines by inhibiting histone deacetylases (HDACs), which play a critical role in cancer progression . The ability to modulate gene expression through epigenetic mechanisms makes these compounds valuable in cancer therapy.

3. Antimicrobial Activity

The compound has also shown promising results against various microbial strains. Studies indicate that quinoline derivatives can inhibit bacterial growth and may serve as potential candidates for developing new antimicrobial agents . The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

4. Enzyme Inhibition

This compound has been investigated for its inhibitory effects on specific enzymes such as α-glucosidase, which is relevant in managing diabetes by controlling carbohydrate digestion . The structure-activity relationship studies indicate that modifications at specific positions on the quinoline ring can enhance inhibitory potency.

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant activity of various quinoline derivatives, including this compound, using the ABTS assay. The results indicated that this compound exhibited superior antioxidant activity compared to other tested derivatives, suggesting its potential use in nutraceutical formulations aimed at combating oxidative stress-related conditions .

Case Study 2: Anticancer Mechanism

In vitro studies on cancer cell lines demonstrated that this compound induced G2/M phase cell cycle arrest and promoted apoptosis through HDAC inhibition. This finding highlights its potential role as a therapeutic agent in cancer treatment protocols targeting epigenetic modifications .

Mechanism of Action

The mechanism of action of 2-(4-ethylphenyl)-3-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit topoisomerase enzymes, leading to the disruption of DNA replication in cancer cells. The carboxylic acid group can also form hydrogen bonds with amino acid residues in the active site of enzymes, enhancing its binding affinity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of quinoline-4-carboxylic acid derivatives are highly dependent on substituent patterns. Key analogs and their distinguishing features are summarized in Table 1.

Table 1: Structural and Functional Comparison of Quinoline-4-carboxylic Acid Derivatives

Physicochemical Properties

- Lipophilicity: Methyl and ethyl substituents increase logP values, favoring passive diffusion across biological membranes. For instance, the 3-methyl and 4-ethylphenyl groups in the target compound likely elevate its logP compared to unsubstituted 2-phenylquinoline-4-carboxylic acid .

- Solubility : Carboxylic acid derivatives generally exhibit poor solubility in aqueous media, necessitating formulation adjustments. Esterified analogs (e.g., ) show improved solubility but require hydrolysis for activation .

Biological Activity

2-(4-Ethylphenyl)-3-methylquinoline-4-carboxylic acid (CAS No. 350997-48-7) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activity of this compound, including its mechanisms of action, research findings, and relevant case studies.

The molecular formula of this compound is C19H17NO2, with a molecular weight of 291.34 g/mol. The structure includes a quinoline core, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation by binding to their active sites.

- Cell Cycle Regulation : It has been observed to affect cell cycle phases, potentially inducing apoptosis in cancer cells.

- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by modulating inflammatory pathways, particularly in macrophages.

Research Findings

Several studies have investigated the biological effects of this compound:

-

Anticancer Activity :

- A study demonstrated that derivatives of quinoline carboxylic acids, including this compound, showed significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase .

- Anti-inflammatory Properties :

- Selectivity and Binding Studies :

Table 1: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 2-(4-Ethylphenyl)-3-methylquinoline-4-carboxylic acid, and what methodological considerations are critical for optimizing yield?

Answer: The synthesis of quinoline-4-carboxylic acid derivatives typically involves multi-step protocols. A common approach includes:

- Condensation : Reacting substituted benzaldehydes with aminopyridine derivatives under catalytic conditions (e.g., palladium or copper catalysts) to form intermediate Schiff bases .

- Cyclization : Using solvents like dimethylformamide (DMF) or toluene under reflux to promote ring closure .

- Functionalization : Introducing substituents (e.g., ethyl or methyl groups) via nucleophilic substitution or cross-coupling reactions.

Key Considerations : - Catalyst selection (e.g., ceric ammonium nitrate (CAN) for efficient condensation) .

- Solvent polarity and reaction temperature to minimize side products.

- Purification via silica gel column chromatography (e.g., petroleum ether/EtOAc gradients) to isolate high-purity products .

Q. How should researchers handle and store this compound to ensure stability during experiments?

Answer:

- Handling : Avoid skin/eye contact and inhalation. Use personal protective equipment (PPE), including gloves and fume hoods, due to potential irritancy .

- Storage : Keep containers tightly sealed in dry, ventilated areas to prevent moisture absorption or oxidation. Store upright to avoid leakage .

- Reactivity : While specific data for this compound is limited, analogous quinoline derivatives are sensitive to strong acids/bases and high temperatures. Pre-test stability under experimental conditions .

Q. What analytical techniques are most effective for characterizing the structural and purity profile of this compound?

Answer:

- X-ray Crystallography : Resolve crystal structure and confirm stereochemistry (e.g., bond angles and packing motifs) .

- Spectroscopy :

- NMR : 1H/13C NMR to verify substituent positions and purity.

- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns .

- Elemental Analysis : Validate empirical formula and purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for quinoline-4-carboxylic acid derivatives?

Answer: Discrepancies in activity (e.g., antimicrobial vs. inactive results) may arise from:

- Structural Variations : Minor substituent changes (e.g., ethyl vs. methyl groups) can drastically alter receptor binding .

- Assay Conditions : Differences in cell lines, concentrations, or solvent systems (e.g., DMSO solubility limits).

Methodological Solutions : - Standardize assay protocols (e.g., CLSI guidelines for antimicrobial testing).

- Use structure-activity relationship (SAR) studies to isolate critical functional groups .

Q. What strategies can optimize the synthesis of this compound for scalable production while maintaining high enantiomeric purity?

Answer:

- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived ligands) during cyclization to control stereochemistry.

- Flow Chemistry : Enhance reproducibility and scalability via continuous reaction systems .

- In-line Analytics : Monitor reaction progress in real-time using UV-Vis or FTIR spectroscopy .

Q. How does the electronic environment of the quinoline ring influence the compound’s reactivity in medicinal chemistry applications?

Answer:

- Electron-Withdrawing Groups (e.g., carboxylic acid at C4): Increase electrophilicity, enhancing interactions with biological targets like enzymes or DNA .

- Substituent Effects : The 4-ethylphenyl group may improve lipophilicity, impacting membrane permeability in cellular assays .

Experimental Validation : - Computational modeling (e.g., DFT calculations) to predict charge distribution.

- Comparative bioassays with analogs varying in substituent electronic profiles .

Q. What are the current gaps in ecological toxicity data for this compound, and how can researchers address them?

Answer:

- Gaps : No available data on biodegradation, bioaccumulation, or aquatic toxicity .

- Recommended Studies :

- Acute Toxicity Tests : Use Daphnia magna or algae models for EC50 determination.

- Soil Mobility Assays : Column chromatography to assess adsorption/desorption kinetics .

Methodological Tables

Q. Table 1. Comparative Yields in Multi-Step Synthesis of Quinoline Derivatives

| Step | Reaction Conditions | Yield Range | Reference |

|---|---|---|---|

| Condensation | CAN (10 mol%), MeOH, RT, 2 h | 84–99% | |

| Cyclization | Diphenyl ether, reflux, 15 min | 60% | |

| Ester Hydrolysis | 10% NaOH, MeOH, 4 h | 86.5% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.